molecular formula C9H18S B14744487 2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- CAS No. 768-30-9

2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro-

Cat. No.: B14744487
CAS No.: 768-30-9
M. Wt: 158.31 g/mol
InChI Key: XOPHRBMUUMFZOU-UHFFFAOYSA-N
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Description

2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- is an organic compound that belongs to the class of heterocyclic compounds known as thiopyrans. These compounds are characterized by a six-membered ring containing one sulfur atom and five carbon atoms. The specific structure of 2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- includes a tetrahydrothiopyran ring with a tert-butyl group at the 4-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-4H-thiopyran-4-ones, which are closely related to 2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro-, can be achieved through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH). The intermediates formed are then hydrolyzed and decarboxylated by heating in dilute sulfuric acid .

Another effective method involves the double addition of hydrogen sulfide or its derivatives to divinyl ketones. This reaction can be carried out in a medium such as tert-butyl methyl ether with the presence of tricaprylmethylammonium chloride and potassium hydrogen phosphate, leading to the formation of stereoselective tetrahydrothiopyran derivatives .

Industrial Production Methods

Industrial production methods for 2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- are not well-documented in the literature. the general principles of organic synthesis and the use of scalable reaction conditions, such as those mentioned above, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The hydrogen atoms on the carbon atoms adjacent to the sulfur can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH

Properties

CAS No.

768-30-9

Molecular Formula

C9H18S

Molecular Weight

158.31 g/mol

IUPAC Name

4-tert-butylthiane

InChI

InChI=1S/C9H18S/c1-9(2,3)8-4-6-10-7-5-8/h8H,4-7H2,1-3H3

InChI Key

XOPHRBMUUMFZOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCSCC1

Origin of Product

United States

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